molecular formula C7H5NO B1677669 Phenyl isocyanate CAS No. 103-71-9

Phenyl isocyanate

Cat. No. B1677669
CAS RN: 103-71-9
M. Wt: 119.12 g/mol
InChI Key: DGTNSSLYPYDJGL-UHFFFAOYSA-N
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Description

Phenyl isocyanate is an organic compound typically abbreviated as PhNCO . The molecule consists of a phenyl ring attached to the isocyanate functional group . It is a colorless liquid that reacts with water . Phenyl isocyanate has a strong odor and tearing vapors, therefore it has to be handled with care .


Synthesis Analysis

Phenyl isocyanate can be synthesized from anilines using oxalyl chloride . Acylation of a variety of substituted aniline hydrochlorides with oxalyl chloride affords the intermediate oxamic chlorides, which smoothly undergo thermal decomposition to the corresponding isocyanates .


Molecular Structure Analysis

PhNCO is a planar molecule, according to X-ray crystallography . The N=C=O linkage is nearly linear . The C=N and C=O distances are respectively 1.195 and 1.173 Å .


Chemical Reactions Analysis

Characteristic of other isocyanates, Phenyl isocyanate reacts with amines to give ureas . Similarly, it reacts with alcohols to form carbamates . It is used in addition with triethylamine to activate nitro groups to undergo (C,O) 1,3-dipolar cycloaddition .


Physical And Chemical Properties Analysis

Phenyl isocyanate has a molar mass of 119.123 g·mol−1 . It is a colorless liquid with a density of 1.09 . It has a melting point of −30 °C and a boiling point of 165 °C . It reacts with water .

Scientific Research Applications

Reactivity with Biological Molecules

  • Glutathione Conjugation : Phenyl isocyanate exhibits significant reactivity towards biological nucleophiles. A study demonstrated the formation of three adducts when glutathione reacted with phenyl isocyanate, suggesting its potential reactivity with free cysteines and amino groups in biological systems (Johansson Mali'n, Lindberg, & Åstot, 2014).

Industrial Applications

  • Use in Production of Various Products : Phenyl isocyanate is used in the production of pesticides, paints, pharmaceuticals, textile additives, and as a reagent for testing diamines and alcohols (MAK Value Documentation, 2002).

Protein Modification

  • Protein Properties Investigation : Studies have explored the reaction of phenyl isocyanates with proteins, such as insulin, to introduce new groups into protein molecules under mild conditions, providing insights into protein properties (Hopkins & Wormall, 1934).

Chemical Sensitization

  • Potent Chemical Sensitizer : Phenyl isocyanate has been identified as a potent chemical sensitizer, inducing strong cellular and humoral immune responses, which can contribute to sensitization potential in commercial products (Karol & Kramarik, 1996).

Applications in Organic Synthesis

  • Curtius Rearrangement : Phenyl isocyanate is involved in the Curtius rearrangement, a chemical synthesis process. This rearrangement is used to produce isocyanates and has been observed to produce phenyl cyanate as well (Wentrup & Bornemann, 2005).

Analytical Applications

  • Flow-Injection Analysis : The compound has been utilized in flow-injection systems with infrared spectrometric detection for determining organic functional groups, demonstrating its utility in analytical chemistry (Curran & Collier, 1985).

Improved Performance in Li-ion Batteries

  • Electrolyte Additive : Aromatic isocyanate, including phenyl isocyanate, has been used to improve the performance of Li-ion batteries, reducing initialirreversible capacities and increasing cycleability (Zhang, 2006).

Heterocyclic Compound Synthesis

  • Synthesis of Heterocyclic Compounds : Phenyl isocyanate has been used in reactions with tin(II) bis(acetylacetonate) to yield various heterocyclic compounds, demonstrating its utility in the synthesis of diverse organic molecules (Wakeshima & Kijima, 1975).

Adhesive Applications

  • Isocyanate-Wood Adhesive Bond : Research has investigated the reaction of phenyl isocyanate with wood and other materials, contributing to the understanding of adhesive bonds and their applications in wood products (Weaver & Owen, 1995).

Catalysis and Reaction Mechanisms

  • Catalysis in Organic Reactions : Phenyl isocyanate has been used in catalytic systems, for example, in reactions with α,ω-dienes and nickel(0) complexes, to form carbocyclic amides, showcasing its role in catalytic organic synthesis (Hernandez & Hoberg, 1987).

Polymer Science

  • Reactivity with Urethanes : Phenyl isocyanate has been studied for its reactions with polyisocyanates and urethanes under high temperatures, contributing to the field of polymer science and stability (Lapprand et al., 2005).

Surface Chemistry

  • Surface Interaction Studies : The interaction of phenyl isocyanate with surfaces, such as germanium, has been investigated to understand surface chemistry and the formation of stable nitrene surface species (Wong, Tanskanen, & Bent, 2013).

Antimicrobial Activity

  • Antimicrobial Compounds : Condensation reactions of phenyl isocyanate with benzothiazoles have led to the production of compounds with strong antibacterial and antifungal properties (Agrawal & Agrawal, 2012)

Safety And Hazards

Phenyl isocyanate is a powerful irritant to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . It can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . Death from severe asthma in some sensitized subjects has been reported .

Future Directions

The chemistry of urethanes plays a key role in important industrial processes . In urethane formation reactions, isocyanates react with alcohols to form urethane links . The global PU market is expected to grow at a compound annual growth rate (CAGR) of 3.8% between 2021 and 2028 . Therefore, the future direction of Phenyl isocyanate could be in the development of green PUs with properties and performance comparable to fossil-based ones .

properties

IUPAC Name

isocyanatobenzene
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InChI

InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H
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InChI Key

DGTNSSLYPYDJGL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N=C=O
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Molecular Formula

C7H5NO
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Related CAS

27616-41-7
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DSSTOX Substance ID

DTXSID5051521
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Molecular Weight

119.12 g/mol
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Physical Description

Phenyl isocyanate appears as a colorless liquid. About the same density as water. Very toxic by ingestion, inhalation or skin absorption. Very irritating to skin, eyes and mucous membranes., Liquid, Liquid with an acrid odor; [Merck Index], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to yellow liquid with a pungent odor.
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Boiling Point

158-168 °C, BP: 55 °C at 13 mm Hg, 325.4 °F
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Flash Point

132 °F (55.5 °C) (Open Cup), 51 °C c.c., 132 °F (open cup)
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Solubility

Decomposes in water, alcohol; very soluble in ether, Solubility in water: reaction
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Density

1.08870 at 25.9 °C/4 °C; 1.0956 at 19.6 °C/4 °C; 1.092 at 15 °C/4 °C; 1.101 at 11.6 °C/4 °C, Density: 1.0956 g/cu cm at 20 °C, Relative density (water = 1): 1.095
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Vapor Density

1.089
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Vapor Pressure

2.57 [mmHg], 2.57 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.2, 2.57 mmHg
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Product Name

Phenyl isocyanate

Color/Form

Liquid

CAS RN

103-71-9
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Melting Point

Freezing point: -30 °C, -30 °C, -22 °F
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Synthesis routes and methods I

Procedure details

A 500-mL, three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen-inlet bubbler was charged with [(2,4-dichloropyrimidin-5-yl)methyl](4-methoxyphenyl)amine (59.6 g, 209.7 mmol) (from Example 1d supra) and tert-butyl methyl ether (300 mL) (Aldrich). After heating to 55° C. to give a clear solution, phenyl isocyanate (27.48 g, 230.7 mmol) (Aldrich) was added and the mixture was heated to reflux for 10 hours. TLC analysis indicated essentially complete reaction. After cooling to room temperature, the resulting solid was collected by filtration, washed with tert-butyl methyl ether (100 mL), and dried by suction to give N-[(2,4-dichloropyrimidin-5-yl)methyl]-N-(4-methoxyphenyl)(phenylamino) carboxamide as white crystals; 98.46% pure by HPLC analysis. (Yield 78.8 g, 91.3%).
Name
[(2,4-dichloropyrimidin-5-yl)methyl](4-methoxyphenyl)amine
Quantity
59.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 1000 ml high-pressure stirred autoclave 15.5 g of aniline, 7.6 g of the [Co-tBu-Salen]/Silica catalyst of Example 2, 1.78 g of NaI and 488 g of 2,2,2-trifluoroethanol (TFE) are charged. The autoclave is pressurized with carbon monoxide and oxygen in a volumetric ratio of 19/1. The temperature is increased to 120° C. and the total pressure is maintained constant at 40 bars. The reaction is maintained under constant vigorous stirring for three hours. After 3 hours the reactor is cooled to room temperature, depressurized and 97.8 g of 1,2-dichlorobenzene (DCB) is charged in the reactor. The temperature is increased to 180° C. under atmospheric pressure. The vapors of TFE are separated, condensed, and reused in the following example. In the bottom of the reactor a mixture of DCB and phenylisocyanate is obtained. From this mixture pheylisocyanate is recovered by distillation with 99% w/w purity.
Quantity
15.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Co tBu Salen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
488 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
97.8 g
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

In the present invention, benzene is oxidized in acetonitrile to form a radical cation. The isocyanate anion (solubilized by the 18-crown-6 polyether) then attacks the activated ring to give a phenyl isocyanate radical which then loses a proton to give phenyl isocyanate. The 18-crown-6 acts as a solid to liquid phase transfer catalyst bringing the insoluble KOCN into the acetonitrile solution. A schematic is shown below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
18-crown-6 polyether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of 1.00 g phenylisocyanate in 50 ml dry toluene was prepared. Several dilutions of the stock isocyanate solution were made and an infrared absorbance versus concentration curve was obtained using the IR absorbance at 2265 cm-1 divided by the IR cell path length (in cm). The slope of this line gave a concentration factor of 0.118 mmole isocyanate/absorbance unit cm-1.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

The process of claim 18 in which the nitrobenzene is converted to an aniline compound and then reacted with phosgene to form a phenyl isocyanate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl isocyanate
Reactant of Route 2
Phenyl isocyanate
Reactant of Route 3
Phenyl isocyanate
Reactant of Route 4
Reactant of Route 4
Phenyl isocyanate
Reactant of Route 5
Phenyl isocyanate
Reactant of Route 6
Reactant of Route 6
Phenyl isocyanate

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